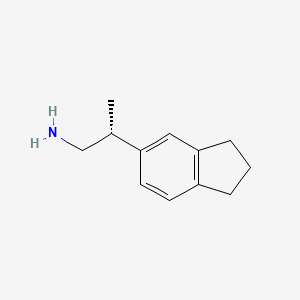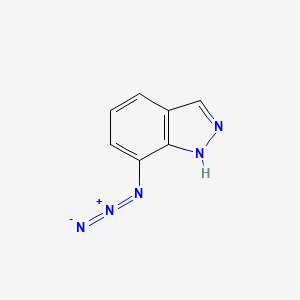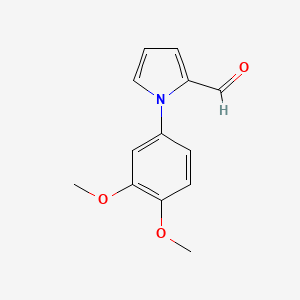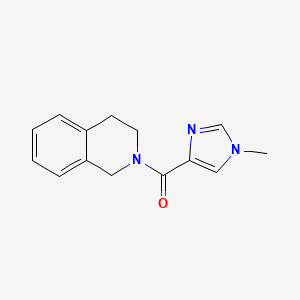
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as S-101479, is a novel and selective serotonin 5-HT1A receptor agonist. It was first synthesized in 2005 by researchers at Sumitomo Dainippon Pharma Co., Ltd. The compound has shown promising results in preclinical studies for the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine exerts its pharmacological effects by selectively activating the 5-HT1A receptor, a subtype of the serotonin receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. This modulation is thought to underlie the therapeutic effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, regulation of neuronal firing, and modulation of synaptic plasticity. The compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its high selectivity for the 5-HT1A receptor, which reduces the likelihood of off-target effects. The compound is also highly soluble in water, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine is its relatively short half-life, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine. One direction is to further investigate its therapeutic potential in various psychiatric and neurological disorders, including anxiety, depression, and Parkinson's disease. Another direction is to explore the potential of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine.
Métodos De Síntesis
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2,3-dihydro-1H-indene with 2-bromo-1-phenylethanone in the presence of a base to form the corresponding ketone intermediate. The ketone is then reduced with sodium borohydride to give the desired amine product in high yield and purity.
Aplicaciones Científicas De Investigación
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been studied extensively for its potential therapeutic applications in various psychiatric and neurological disorders. In preclinical studies, (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has shown efficacy in animal models of anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGMPHOYKKJHT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)



![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)




![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)
